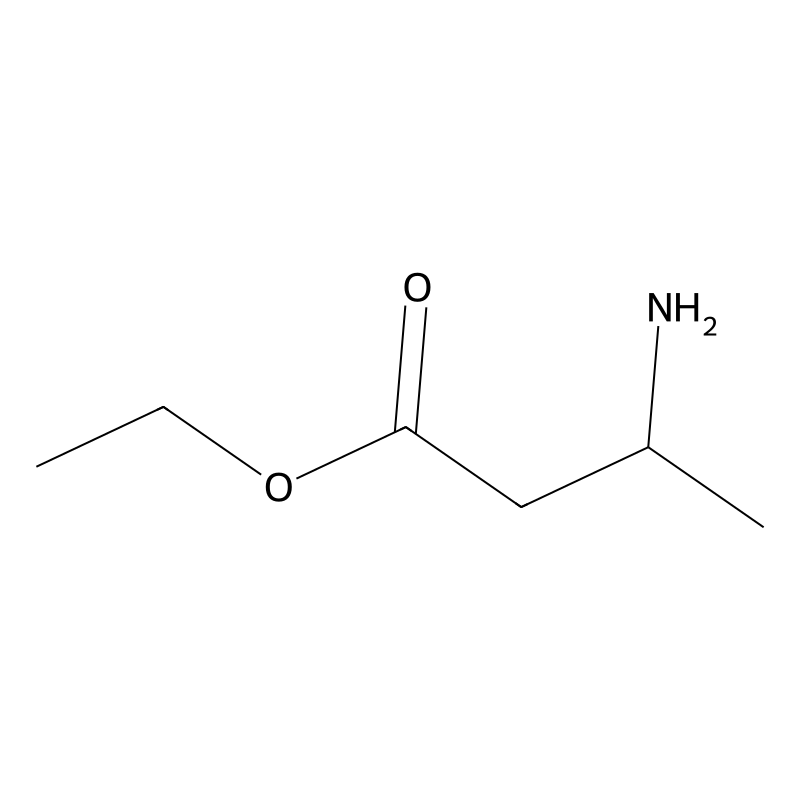

ethyl 3-aminobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- EAB can serve as a building block in the synthesis of more complex molecules, particularly those containing the β-amino acid motif. This motif is prevalent in numerous natural products and drugs, making EAB valuable for the development of novel pharmaceutical and functional materials [].

Neuroscience Research:

- EAB has been used in studies investigating the role of GABA (gamma-aminobutyric acid) in the nervous system. EAB structurally resembles GABA, a major inhibitory neurotransmitter, and can interact with some of the same receptors in the brain []. This makes EAB a potential tool for studying the effects of GABA and its involvement in various neurological processes.

Enzymatic Studies:

- Researchers have utilized EAB as a substrate for enzymes involved in amino acid metabolism. By studying how enzymes interact with EAB, scientists can gain insights into the mechanisms and regulation of these enzymes, which can be crucial for understanding various biological processes [].

Material Science:

- EAB has been explored for its potential applications in developing novel materials with specific properties. For instance, research suggests that EAB could be useful in the synthesis of biocompatible polymers for drug delivery or tissue engineering applications.

Ethyl 3-aminobutanoate, also known as ethyl 3-aminobutyrate, is a chemical compound with the molecular formula and a molecular weight of approximately . This compound features an ester functional group and an amino group, making it a significant intermediate in organic synthesis. Ethyl 3-aminobutanoate exists in two enantiomeric forms: (S)-ethyl 3-aminobutanoate and (R)-ethyl 3-aminobutanoate, which differ in their biological activity due to their stereochemistry. It is typically encountered as a colorless to pale yellow liquid or crystalline solid, depending on its form and purity.

Ethyl 3-aminobutanoate exhibits significant biological activity due to its structural similarity to gamma-Aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Research indicates that this compound can interact with various neurotransmitter receptors and enzymes involved in GABAergic signaling pathways. This interaction profile suggests potential therapeutic applications for disorders such as epilepsy and anxiety .

The synthesis of ethyl 3-aminobutanoate typically involves the following methods:

- Esterification: The most common method is the esterification of 3-aminobutanoic acid with ethanol. This reaction is often catalyzed by an acid catalyst, resulting in the formation of ethyl 3-aminobutanoate.

- Hydrochloride Formation: To produce ethyl 3-aminobutanoate hydrochloride, hydrochloric acid is added to the base compound, enhancing its solubility and stability for various applications .

In industrial settings, large-scale production often employs continuous flow reactors to optimize reaction conditions such as temperature and pressure for improved yield and purity.

Studies have shown that ethyl 3-aminobutanoate interacts with several receptors and enzymes linked to neurotransmitter systems. Its structural similarity to gamma-Aminobutyric acid allows it to modulate GABA receptor activity, influencing neuronal excitability and synaptic transmission. This interaction profile underscores its potential as a research tool in pharmacology .

Several compounds share structural similarities with ethyl 3-aminobutanoate. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| (R)-Ethyl 3-aminobutanoate hydrochloride | 146293-15-4 | Enantiomer of (S)-ethyl 3-aminobutanoate | Different biological activity due to stereochemistry |

| Ethyl 3-aminobutyrate | 5303-65-1 | Similar structure without the hydrochloride | Used primarily in organic synthesis |

| Dimethyl 3-aminopentanedioate hydrochloride | 77313-10-1 | Contains an additional carbon chain | Broader application scope in synthetic chemistry |

| Ethyl aminoacetate | Not listed | Contains an amino group adjacent to an ester | Different reactivity patterns in organic synthesis |

Ethyl 3-aminobutanoate stands out due to its specific interaction with GABA receptors and its role as a chiral auxiliary in asymmetric synthesis, making it particularly valuable in pharmaceutical applications compared to other similar compounds .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant